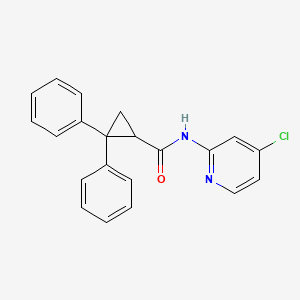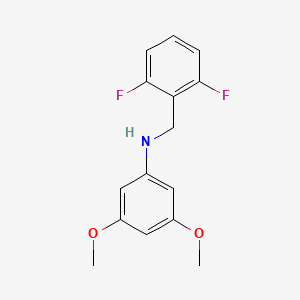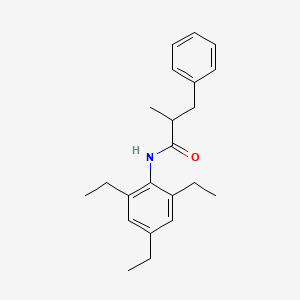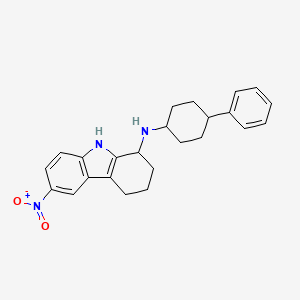
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
作用機序
CPCCOEt acts as a selective antagonist of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in synaptic transmission and plasticity, which can have a therapeutic effect in neurological disorders. CPCCOEt has been shown to be highly selective for this compound, with minimal activity on other glutamate receptors.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the central nervous system, which can have a neuroprotective effect in various neurological disorders. CPCCOEt has also been shown to decrease the activity of the dopaminergic system, which can have implications for the treatment of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, which allows for specific modulation of this receptor. CPCCOEt is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CPCCOEt is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving CPCCOEt. One area of interest is the development of more potent and selective N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide antagonists for use in neurological disorders. Another area of interest is the investigation of the role of this compound in other physiological processes such as inflammation and immune function. Additionally, the potential therapeutic applications of CPCCOEt in other neurological disorders such as epilepsy and anxiety should be further explored.
合成法
The synthesis of CPCCOEt involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 1,1-diphenyl-2-chloroethene in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form CPCCOEt. The overall yield of this synthesis method is around 50%.
科学的研究の応用
CPCCOEt has been widely used in scientific research to study the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in various physiological and pathological processes. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, which makes it a potential therapeutic target for neurological disorders. CPCCOEt has also been used to investigate the role of this compound in pain perception, addiction, and anxiety.
特性
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-11-12-23-19(13-17)24-20(25)18-14-21(18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBUWASUBMGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=NC=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
